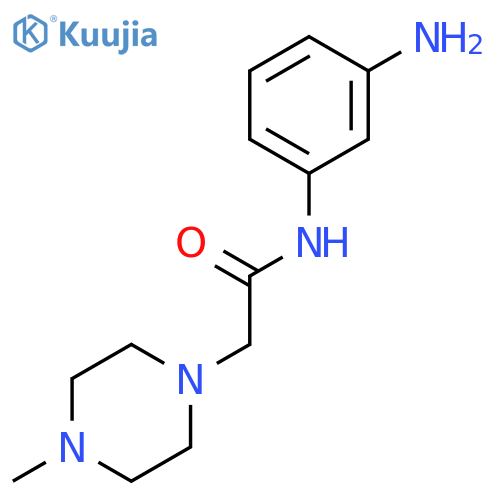Cas no 652143-11-8 (N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide)

652143-11-8 structure
商品名:N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide
N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide
- VS-10394
- DA-41777
- CS-0331477
- 652143-11-8
- STL259874
- starbld0026923
- SCHEMBL4504352
- N-(3-Amino-phenyl)-2-(4-methyl-piperazin-1-yl)-acetamide
- AKOS000134973
- BBL031296
- N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
-
- インチ: InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)
- InChIKey: ZOMZBQJQEOXWSU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 248.16371127Da
- どういたいしつりょう: 248.16371127Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-10g |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
652143-11-8 | 98% | 10g |
¥11602.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-5g |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
652143-11-8 | 98% | 5g |
¥7744.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-500mg |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
652143-11-8 | 98% | 500mg |
¥3301.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402147-1g |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
652143-11-8 | 98% | 1g |
¥4435.00 | 2024-05-05 |
N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
652143-11-8 (N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
